6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Novel Pyrido and Thieno Pyrimidines Synthesis : Innovative methods have been developed for synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, highlighting the versatility of thieno[2,3-b]pyridine derivatives in creating fused polyheterocyclic systems. These compounds are significant for their potential applications in drug design and medicinal chemistry (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Biological Evaluation and Mechanism of Action
Anticancer and Anti-5-lipoxygenase Agents : A series of novel derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, highlighting the intersection of synthetic chemistry and therapeutic application. Such research underscores the potential of pyrimidine derivatives in developing new therapeutic agents (A. Rahmouni et al., 2016).
Antimicrobial Activities
New Pyridothienopyrimidines : The synthesis of new pyridothienopyrimidine derivatives and their evaluation for antimicrobial activities demonstrate the ongoing interest in developing novel compounds for combating microbial resistance. This area of research is crucial for addressing the global challenge of infectious diseases (E. A. Bakhite, A. Abdel-rahman, & E. A. Al-Taifi, 2004).
Properties
IUPAC Name |
6-ethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-3-28-14-13-19-20(15-28)33-24(21(19)22(25)29)26-23(30)16-9-11-18(12-10-16)34(31,32)27(2)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H2,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKCHZXTWGKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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